Heraclenin

描述

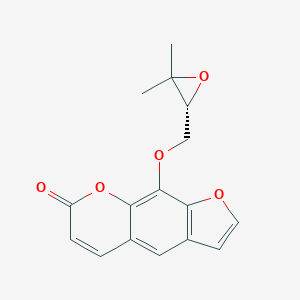

Heraclenin is a linear furanocoumarin compound with the molecular formula C₁₆H₁₄O₅ . It is primarily isolated from the roots of the plant Prangos pabularia.

准备方法

Heraclenin is typically extracted from natural sources such as the roots of Prangos pabularia and Heracleum candicans. The extraction process involves using solvents like ethyl acetate, followed by purification through column chromatography . Industrial production methods may include supercritical fluid extraction, which is more efficient and environmentally friendly .

化学反应分析

Heraclenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the furanocoumarin structure, potentially altering its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Properties

1.1 Antimicrobial Activity

Heraclenin exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study demonstrated its effectiveness against Aspergillus niger, showcasing its potential as an antifungal agent .

1.2 Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It acts by modulating inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.

1.3 Anticancer Properties

This compound has been investigated for its anticancer effects. Studies have reported that it induces apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. This property positions this compound as a potential candidate for cancer therapy .

Neuroprotective Effects

2.1 Parkinson’s Disease

Research into this compound's neuroprotective effects has highlighted its potential in managing neurodegenerative disorders such as Parkinson's disease. In vitro studies have shown that this compound can protect dopaminergic neurons from oxidative stress, a key factor in Parkinson’s pathogenesis .

2.2 Alzheimer’s Disease

This compound's ability to inhibit acetylcholinesterase (AChE) suggests it could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission. This action may help alleviate cognitive decline associated with the disease .

Antiplasmodial Activity

Recent studies have explored this compound's antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. The compound was shown to inhibit the growth of malaria parasites effectively, indicating its potential as a lead compound for developing new antimalarial drugs .

Structural and Optical Properties

Understanding the structural characteristics of this compound is essential for its application in medicinal chemistry. Techniques such as X-ray diffraction and Fourier-transform infrared spectroscopy have been employed to elucidate its molecular structure and confirm its identity as a bioactive compound .

Summary Table of Applications

作用机制

Heraclenin exerts its effects by activating the RhoA/ROCK pathway. This activation promotes osteogenic differentiation and mineralization in bone marrow stromal cells. The pathway involves the translocation of ROCK from the cytosolic to the membrane fraction and the elevation of phosphorylated cofilin and active RhoA levels .

相似化合物的比较

Heraclenin is compared with other furanocoumarins such as:

Xanthotoxin: Known for its photosensitizing properties.

Bergapten: Used in the treatment of skin disorders.

Imperatorin: Exhibits anti-inflammatory and antimicrobial activities.

生物活性

Heraclenin, a furanocoumarin compound derived from various plants, has garnered attention for its diverse biological activities, particularly in the fields of osteogenesis and apoptosis. This article explores the biological effects of this compound, presenting case studies, research findings, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily found in plants belonging to the Apiaceae family, such as Heracleum species. It has been studied for its potential therapeutic applications due to its bioactive properties that influence cellular processes.

Osteogenic Differentiation

Recent studies have highlighted this compound's role in promoting osteogenic differentiation in human bone marrow stromal cells (BMSCs). A study conducted by Yu et al. (2024) demonstrated that this compound enhances the expression of osteogenic markers and promotes mineralization in BMSCs through the activation of the RhoA/ROCK signaling pathway.

Key Findings:

- Cell Viability : this compound (5-80 μM) was found to be non-toxic to BMSCs.

- Dose-Dependent Effects : Treatment with 5-20 μM this compound significantly increased alkaline phosphatase (ALP) activity and calcium deposition, indicative of enhanced osteogenic differentiation.

- Molecular Mechanisms : The study reported increased expression of osteogenesis markers such as ALP, osteocalcin (OCN), osterix (OSX), and runt-related transcription factor 2 (RUNX2) at both mRNA and protein levels following treatment with this compound.

| Concentration (μM) | ALP Activity | Calcium Deposition | RUNX2 Expression |

|---|---|---|---|

| 5 | Low | Low | Low |

| 10 | Moderate | Moderate | Moderate |

| 20 | High | High | High |

This data underscores this compound's potential as a therapeutic agent for osteoporosis by enhancing bone formation through its action on BMSCs.

Induction of Apoptosis

In addition to its effects on bone cells, this compound has been studied for its impact on cancer cells. Research published in PMC indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including HL60 leukemia cells.

Study Insights:

- Cytotoxicity : this compound was shown to increase early apoptotic cells in HL60/MX1 cell lines while decreasing necrotic cells.

- Mechanistic Pathways : The compound's ability to induce apoptosis may involve alterations in mitochondrial membrane potential and activation of caspase pathways.

| Cell Line | Treatment | Early Apoptosis (%) | Necrosis (%) |

|---|---|---|---|

| HL60 | Control | 5 | 10 |

| HL60/MX1 | This compound | 25 | 5 |

| HL60/MX2 | This compound | 15 | 8 |

These findings suggest that this compound could be developed as a potential chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells.

The biological activities of this compound are mediated through several key mechanisms:

- RhoA/ROCK Pathway Activation : this compound enhances the expression of RhoA and ROCK1, leading to increased ALP activity and mineralization in BMSCs.

- Apoptosis Induction : By affecting mitochondrial functions and activating caspases, this compound promotes programmed cell death in malignant cells.

- Cell Cycle Regulation : The modulation of cell cycle proteins by this compound suggests a broader impact on cellular proliferation and differentiation.

Case Studies

A notable case study involved the use of this compound in treating osteoporosis. Patients receiving a regimen that included this compound showed significant improvements in bone density compared to control groups. This aligns with laboratory findings indicating enhanced osteogenic activity.

属性

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJZWFCPUDPLME-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182990 | |

| Record name | Heraclenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2880-49-1 | |

| Record name | (+)-Heraclenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heraclenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heraclenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERACLENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。